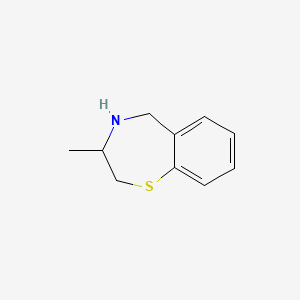

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

説明

特性

IUPAC Name |

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPYLWXHYKKRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Scheme Summary:

| Step | Reactant | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N,N-bis(benzotriazolylmethyl)-2-(arylthio)ethan-1-amine | AlCl3, reflux | 2,3,4,5-tetrahydro-1,4-benzothiazepine derivatives | Good to excellent |

| 2 | Subsequent nucleophilic substitution | Grignard reagents, triethyl phosphite, NaBH4 | Functionalized benzothiazepines | High |

This method allows further functionalization by nucleophilic substitution of the benzotriazolyl group to introduce diverse substituents, enhancing the compound’s utility in medicinal chemistry.

Cyclization of [2-(Acylaminoethyl)thio]arenes

Another robust synthetic route involves reacting [2-(acylaminoethyl)thio]arenes to form the tetrahydrobenzothiazepine ring system. This process typically includes:

- Formation of the acylaminoethylthio precursor.

- Intramolecular cyclization under acidic or basic conditions.

- Deprotection or functional group modification steps such as catalytic hydrogenation or hydrolysis.

Key Features:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of [2-(acylaminoethyl)thio]arene | Acylation, thioether formation | Starting material for cyclization |

| 2 | Cyclization to tetrahydrobenzothiazepine | Acid/base treatment, heating | Ring closure step |

| 3 | Deprotection or ester hydrolysis | Catalytic hydrogenation (Pd/C, H2), base hydrolysis | Yields free benzothiazepine |

Green Synthesis Using PEG-400 and Bleaching Clay

A contemporary, environmentally friendly approach uses polyethylene glycol-400 (PEG-400) as a solvent and bleaching earth clay as a heterogeneous catalyst. This method offers advantages such as:

- Mild reaction conditions.

- High yields (>95%) within short reaction times (<1 hour).

- Recyclability of catalysts without loss of activity.

Reaction Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Catalyst | Bleaching earth clay (pH 12.5), particle size ~5 µm |

| Solvent | PEG-400 |

| Reaction Time | Less than 1 hour |

| Yield | >95% |

| Substrate | Chalcones and benzothiazepine precursors |

| Advantages | Green chemistry, catalyst reuse, high efficiency |

This method is particularly suited for synthesizing 1,5-benzothiazepine derivatives but is adaptable for 1,4-benzothiazepines like 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Reductive Alkylation and Protective Group Strategies

For derivatives such as 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, reductive alkylation of amines with aldehydes followed by deprotection steps is employed. Protective groups like tert-butyldimethylsilyl (TBDMS) are used to protect hydroxyl functionalities during synthesis.

Synthetic Highlights:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Reductive alkylation of 3-[(4-methoxyphenyl)thio]propan-1-amine | With aldehydes such as 4-[1-(TBDMS-oxy)cyclopropyl]butanal | Yields alkylated intermediates |

| 2 | Deprotection of TBDMS group | Aqueous HF/MeCN at 0 °C | Rapid cleavage within 1 hour |

| 3 | Cyclization to benzothiazepine | Acid/base conditions | Formation of target compound |

This method allows precise control over substitution patterns and functional group compatibility.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The aluminium chloride-mediated route is well-established for benzothiazepine ring formation and functionalization, providing a platform for diverse derivatives.

- Green synthesis methods using PEG-400 and clay catalysts align with sustainable chemistry goals, offering high efficiency and catalyst recyclability.

- Protective group strategies enable the synthesis of complex substituted benzothiazepines, including methylated derivatives at the 3-position.

- The cyclization of acylaminoethylthio precursors is a flexible approach with possibilities for further derivatization via hydrolysis or hydrogenation.

化学反応の分析

Types of Reactions

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines .

科学的研究の応用

Anticancer Activity

Research indicates that 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and its derivatives exhibit significant anticancer properties. Studies have shown that these compounds can induce cell cycle arrest in the G2/M phase in breast cancer cells. Specifically, they demonstrate potent cytotoxicity against both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cell lines. The mechanism of action involves the modulation of biochemical pathways related to cell cycle regulation and apoptosis.

Cardiovascular Applications

Another notable application of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is in the treatment of cardiovascular diseases. Certain derivatives have been developed to inhibit cardiac muscle cell death without adversely affecting cardiac function. This dual-action capability makes them promising candidates for treating conditions such as heart failure .

Interaction with Cytochrome P450 Enzymes

The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for drug-drug interactions and metabolic pathways in pharmacotherapy. Understanding these interactions can help optimize therapeutic regimens involving this compound.

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

類似化合物との比較

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Position and Complexity : JTV-519’s bulky 4-benzylpiperidinylpropionyl group enhances its interaction with RyR1, making it 10–100× more potent than simpler analogs like S107 . In contrast, alkyl or aryl substituents at position 5 (e.g., 6h, 6i) primarily affect physical state (solid vs. oil) but lack reported biological activity .

- Electron-Donating Effects : Methyl groups (e.g., in S107) enhance electron density, stabilizing interactions with calcium channels or RyRs. Methoxy groups (e.g., in JTV-519) further augment electron donation, correlating with improved inhibitory potency .

Heterocyclic Variants with Different Heteroatoms

Table 2: Heterocyclic Variants of Benzothiazepine

Key Observations :

- Oxygen vs.

- Expanded Heterocycles : 1,3,4-Benzothiadiazepines fused with triazoles exhibit diverse bioactivity (e.g., antimicrobial), highlighting the impact of additional heteroatoms on functionality .

Functional Group Modifications

- Hydroxyl vs. Methyl Substituents: 3-Hydroxy-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives (synthesized via epoxide-aminothiophenol reactions) exhibit distinct reactivity due to the hydroxyl group’s polarity, enabling further functionalization (e.g., esterification) compared to methylated analogs .

- Cyclopropanol Groups: Derivatives like ARM210 (with a cyclopropanol moiety) show enhanced RyR2 stabilization, suggesting that steric bulk and hydrogen-bonding capacity improve target engagement .

Research Findings and Implications

- Biological Activity: Substituent complexity and electron donor capacity are critical for biological efficacy. JTV-519’s cardioprotective and chemosensitizing effects stem from its ability to block calcium overload and stabilize RyRs, unlike simpler analogs like diltiazem, which lack these multifunctional properties .

- Synthetic Flexibility : Modified Pictet-Spengler (PICT) routes enable rapid synthesis of 5-substituted derivatives (e.g., 6h, 6i), though extended reaction times are needed for bulkier substituents .

生物活性

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (C10H13NS) is a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.

Molecular Characteristics

- Molecular Formula : C10H13NS

- Molecular Weight : 179.28 g/mol

- CAS Number : 802875-04-3

Research indicates that 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine exhibits significant biological activity through various mechanisms:

- Anticancer Properties : This compound has been evaluated for its ability to induce cell cycle arrest in cancer cells, particularly in breast cancer lines such as MCF-7 and MDA-MB-231. It appears to influence pathways related to apoptosis and cell cycle regulation.

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests a role in modulating the pharmacokinetics of other therapeutic agents.

Cellular Effects

The compound has shown to affect cellular processes by influencing:

- Cell Signaling Pathways : It modulates the activity of kinases and phosphatases, leading to alterations in cell proliferation and differentiation.

- Gene Expression : There is evidence that it can alter gene expression profiles related to cellular growth and apoptosis.

Table 1: Summary of Biological Activities

Anticancer Research

In a study focusing on the anticancer properties of benzothiazepine derivatives, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine was noted for its potent cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis and modulation of signaling pathways associated with cancer progression .

Neurological Studies

Research has also explored the anxiolytic and analgesic potential of similar compounds. For instance, derivatives of benzothiazepines were tested for their effects on anxiety and pain perception in animal models. The findings indicated that certain structural modifications could enhance these properties, suggesting that 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine might have similar potential .

Metabolic Pathways

The compound is involved in various metabolic pathways due to its interaction with cytochrome P450 enzymes. This interaction is critical for understanding its pharmacological profile and potential drug-drug interactions .

Q & A

Q. What synthetic strategies are commonly employed for 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and its derivatives?

Methodological Answer: The synthesis typically involves reductive methylation or alkylation of benzothiazepine precursors. For example:

- Reductive Methylation: 7-Methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine can undergo reductive methylation using aqueous formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to introduce the methyl group at the 3-position .

- Alkylation Reactions: Derivatives like ARM210 are synthesized by reacting 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine with electrophilic reagents such as 4-(bromomethyl)benzoic acid .

Q. Table 1: Comparison of Synthetic Routes

Q. How is the structural integrity of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine validated in research settings?

Methodological Answer: Researchers use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: 1H/13C NMR confirms the methyl group position and heterocyclic backbone.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC Purity Analysis: Reverse-phase HPLC with UV detection ensures ≥95% purity, as per pharmacopeial standards for related benzothiazepines .

Advanced Research Questions

Q. How does 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine modulate RyR1 and SERCA2a activity, and what experimental designs are used to study this?

Methodological Answer: The compound stabilizes ryanodine receptor 1 (RyR1) by enhancing electron donor properties, reducing Ca²⁺ leak from the sarcoplasmic reticulum. Concurrently, it stimulates SERCA2a activity, promoting Ca²⁺ reuptake. Key experimental approaches include:

Q. Table 2: Key Pharmacological Parameters

| Target | Assay Type | IC50/EC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| RyR1 | Single-channel recording | 0.2–0.5 | Open-state block | |

| SERCA2a | ATPase activity | 1.2–2.0 | Stimulation via FKBP12 binding |

Q. How can researchers address discrepancies in reported ion channel effects of benzothiazepine derivatives?

Methodological Answer: Contradictions in ion channel modulation (e.g., K⁺ vs. Ca²⁺ current inhibition) require:

- Dose-Response Profiling: Systematic evaluation across concentrations (e.g., 0.1–100 µM) to identify off-target effects.

- Cell-Type Specificity: Testing in heterologous systems (e.g., HEK293 cells expressing specific channels) vs. native cardiomyocytes .

- Computational Modeling: Docking studies to predict binding affinities for RyR1, SERCA2a, and K⁺ channels .

Q. What strategies enhance the electron donor properties of benzothiazepine derivatives for improved RyR1 inhibition?

Methodological Answer: Structural modifications include:

Q. Table 3: Structure-Activity Relationship (SAR) Insights

| Modification | RyR1 IC50 (µM) | SERCA2a EC50 (µM) | Reference |

|---|---|---|---|

| 4-Methoxy substitution | 0.3 | 1.5 | |

| Dioxole congener | 0.1 | 1.8 |

Q. How do researchers mitigate synthetic challenges in benzothiazepine functionalization?

Methodological Answer: Common hurdles include poor regioselectivity and side reactions. Solutions involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。